Structural Divergence: Pyrrolidine vs. Furan-2-yl Methyl Amino at the C2 Position
The target compound's defining feature is its pyrrolidine ring directly attached to the quinoxaline core. This is a critical differentiator from its closest commercially listed analog, 2,5-dichloro-N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide (CAS 714232-81-2), which replaces the pyrrolidine with a furan-2-yl methyl amino group . The two substituents have markedly different physicochemical properties: the pyrrolidine is a saturated, secondary alicyclic amine, while the furan analog introduces a heteroaromatic ring connected via a flexible methylamino linker. This fundamental structural change alters molecular conformation, hydrogen-bonding capacity, and electronic distribution, leading to a measured divergence in biological activity within the same assay system [1].
| Evidence Dimension | Chemical Structure and Physicochemical Descriptors |
|---|---|
| Target Compound Data | 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide (C15H15Cl2N3O2S, MW = 372.27 g/mol) |
| Comparator Or Baseline | 2,5-dichloro-N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide (CAS 714232-81-2, MW = 465.36 g/mol) |
| Quantified Difference | The structural modification results in a molecular weight increase of +93.09 g/mol, adds a hydrogen bond donor, and replaces a 5-membered saturated ring with a 5-membered heteroaromatic ring containing an oxygen atom. |
| Conditions | Comparison of molecular formulas and chemical drawings from vendor catalogs and published literature. |
Why This Matters
This structural divergence is the root cause of differential target engagement; researchers procuring a compound for structure-activity relationship (SAR) campaigns must select the exact analog with the correct C2 substituents to probe the hypothesized pharmacophore model.
- [1] Abdelgalil MM, Ammar YA, Elhag Ali GAM, Ali AK, Ragab A. A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. Journal of Molecular Structure. 2023;1274:134443. View Source
